

# Spectroscopic data (NMR, IR, MS) for 4-chloro-N,N-dimethylbutanamide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-chloro-N,N-dimethylbutanamide

Cat. No.: B1360136

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An In-Depth Technical Guide to the Spectroscopic Characterization of **4-chloro-N,N-dimethylbutanamide**

## Introduction

**4-chloro-N,N-dimethylbutanamide** (CAS No. 22813-58-7) is a bifunctional organic compound featuring a terminal alkyl chloride and a tertiary amide.[1][2][3] This structure makes it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals where the chloro- and amide-moieties can be selectively manipulated.[4] Given its role as a building block, rigorous structural confirmation and purity assessment are paramount. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—used to characterize this molecule, framed from the perspective of ensuring experimental integrity and providing actionable insights for researchers.

The molecular formula of **4-chloro-N,N-dimethylbutanamide** is C<sub>6</sub>H<sub>12</sub>ClNO, with a molecular weight of 149.62 g/mol.[3][5][6]

Caption: Molecular structure of **4-chloro-N,N-dimethylbutanamide**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **4-chloro-N,N-dimethylbutanamide**, both <sup>1</sup>H and <sup>13</sup>C NMR provide

unambiguous confirmation of its structure.

## Proton ( $^1\text{H}$ ) NMR Spectroscopy

Proton NMR reveals the electronic environment of hydrogen atoms. The spectrum of this molecule is characterized by five distinct signals, confirming the five unique proton environments. The causality behind the observed chemical shifts ( $\delta$ ) is the electronegativity of adjacent atoms (Cl, N, and C=O), which deshield nearby protons, causing them to resonate further downfield.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **4-chloro-N,N-dimethylbutanamide** Data recorded in DMSO- $d_6$  at 400 MHz.[1]

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Proton Assignment	Rationale
3.62	Triplet (t)	6.5	Cl-CH <sub>2</sub> -	Directly attached to the carbon bearing the highly electronegative chlorine atom, resulting in significant deshielding. The triplet pattern arises from coupling to the adjacent two protons of the central methylene group.
3.01	Singlet (s)	N/A	N-CH <sub>3</sub>	One of the two N-methyl groups. The singlet indicates no adjacent protons. The chemical shift is typical for methyl groups attached to a nitrogen atom in an amide.
2.86	Singlet (s)	N/A	N-CH <sub>3</sub>	The second N-methyl group. The slight difference in chemical shift from the other

methyl group can be attributed to restricted rotation around the C-N amide bond, making the two methyl groups chemically inequivalent.

2.43	Triplet (t)	6.9	-CH <sub>2</sub> -C(O)N	<p>Protons alpha to the carbonyl group. The carbonyl group's electron-withdrawing nature causes a downfield shift. The triplet splitting is due to coupling with the adjacent central methylene protons.</p>
1.99	Quintet (quint)	6.6	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -	<p>The central methylene protons. They are coupled to the two protons on the Cl-CH<sub>2</sub>- group and the two protons on the -CH<sub>2</sub>-C(O)N group (4 adjacent protons), resulting in a quintet (n+1</p>

rule). This peak is the most upfield among the methylene groups as it is furthest from the electron-withdrawing groups.

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## Carbon-13 ( $^{13}\text{C}$ ) NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton. In the proton-decoupled spectrum, each unique carbon atom in **4-chloro-N,N-dimethylbutanamide** produces a single peak.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **4-chloro-N,N-dimethylbutanamide** Data recorded in DMSO- $d_6$ + $\text{CCl}_4$  at 126 MHz.[1]

Chemical Shift ( $\delta$ ) ppm	Carbon Assignment	Rationale
170.2	C=O	The carbonyl carbon is the most deshielded due to the double bond to the highly electronegative oxygen atom, causing it to appear at the furthest downfield position.
44.5	Cl-CH <sub>2</sub> -	The carbon atom bonded to chlorine experiences significant deshielding from the electronegative halogen.
36.5	N-CH <sub>3</sub>	One of the N-methyl carbons.
34.7	N-CH <sub>3</sub>	The second N-methyl carbon, chemically inequivalent due to restricted amide bond rotation.
29.2	-CH <sub>2</sub> -C(O)N	The carbon alpha to the carbonyl group.
27.6	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -	The central methylene carbon, being the most shielded carbon in the butyl chain, appears at the most upfield position.

## Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition of a compound. For **4-chloro-N,N-dimethylbutanamide**, high-resolution mass spectrometry (HRMS) would confirm its elemental formula, C<sub>6</sub>H<sub>12</sub>ClNO.

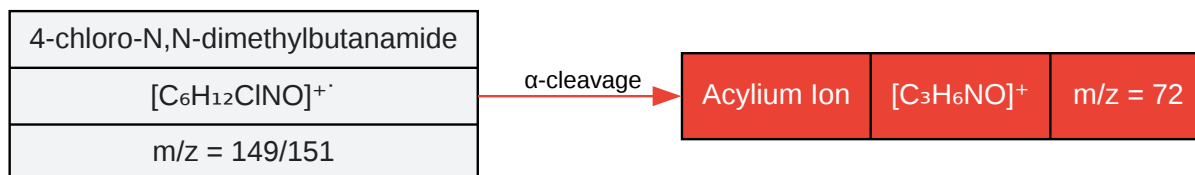
A key diagnostic feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine has two stable isotopes, <sup>35</sup>Cl and <sup>37</sup>Cl, in an approximate natural abundance ratio of 3:1. This results in two molecular ion peaks: the M<sup>+</sup> peak (containing <sup>35</sup>Cl) and the M+2 peak (containing <sup>37</sup>Cl), with a relative intensity ratio of approximately 3:1.

Table 3: Predicted Mass Spectrometry Data for 4-chloro-N,N-dimethylbutanamide

Adduct / Ion	Predicted m/z	Notes
[M] <sup>+</sup>	149.06	Molecular ion peak corresponding to the <sup>35</sup> Cl isotope.[7]
[M+2] <sup>+</sup>	151.06	Isotopic peak corresponding to the <sup>37</sup> Cl isotope. Expected intensity is ~32% of the [M] <sup>+</sup> peak.
[M+H] <sup>+</sup>	150.06803	Protonated molecule, often observed in soft ionization techniques like ESI.[7]
[M+Na] <sup>+</sup>	172.04997	Sodium adduct, common in ESI-MS.[7]

## Fragmentation Pathway

In electron ionization (EI) MS, the molecule will fragment in predictable ways. A primary fragmentation pathway for amides is the alpha-cleavage, involving the breaking of the bond between the carbonyl carbon and the adjacent carbon.



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Caption: A common fragmentation pathway for the title compound in MS.

## Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). While a specific experimental spectrum is not available in the cited literature, the expected characteristic absorption bands can be predicted based on the molecule's functional groups.

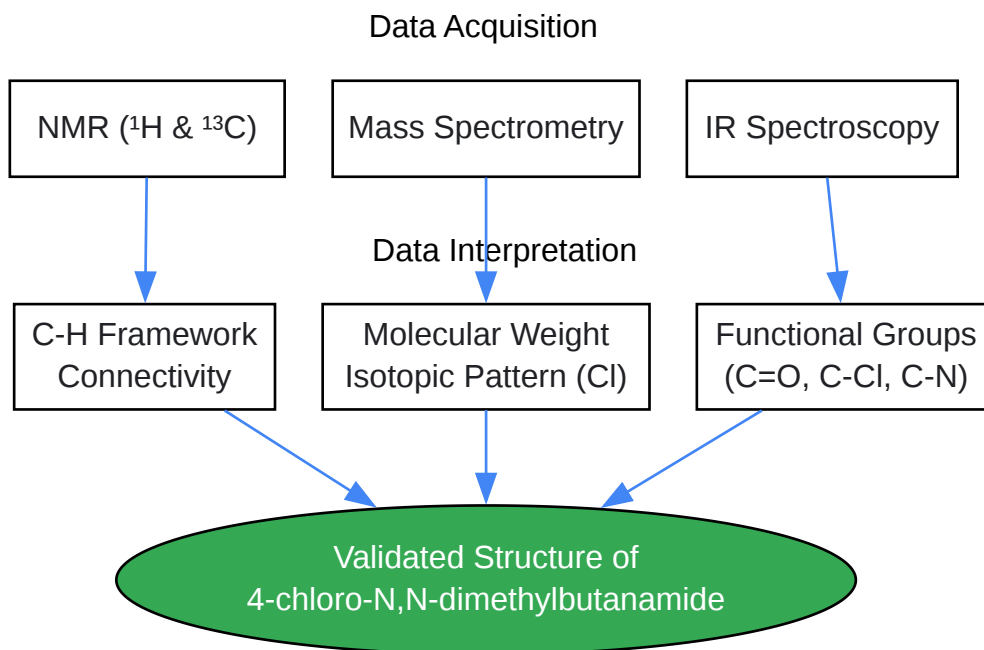
Table 4: Predicted IR Absorption Bands for **4-chloro-N,N-dimethylbutanamide**

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group	Rationale
~2950-2850	C-H stretch	Alkyl (CH <sub>2</sub> , CH <sub>3</sub> )	Characteristic stretching vibrations for sp <sup>3</sup> hybridized C-H bonds.
~1650-1630	C=O stretch	Tertiary Amide	The strong carbonyl stretch is a hallmark of amides. Its position is sensitive to the electronic environment.
~1460-1400	C-H bend	Alkyl (CH <sub>2</sub> , CH <sub>3</sub> )	Bending (scissoring and rocking) vibrations of the alkyl groups.
~1260	C-N stretch	Tertiary Amide	The stretching vibration of the carbon-nitrogen bond in the amide group.
~750-650	C-Cl stretch	Alkyl Halide	The stretching vibration for the carbon-chlorine bond, typically appearing in the fingerprint region.



## Integrated Spectroscopic Workflow

The definitive structural elucidation of **4-chloro-N,N-dimethylbutanamide** relies on the synergistic interpretation of all spectroscopic data. The workflow below illustrates how each technique contributes to the final, validated structure.



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Caption: Integrated workflow for spectroscopic structural validation.

## Experimental Protocols

The following are generalized, best-practice protocols for acquiring the spectroscopic data discussed.

### NMR Spectroscopy Protocol

- Sample Preparation: Accurately weigh ~5-10 mg of **4-chloro-N,N-dimethylbutanamide** and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO- $d_6$ , as used in the reference data) in a standard 5 mm NMR tube.[1] Ensure the sample is fully dissolved.

- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- $^1\text{H}$  NMR Acquisition:
  - Set the spectral width to cover the expected range of proton signals (~0-10 ppm).
  - Use a standard  $90^\circ$  pulse.
  - Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
  - Set a relaxation delay (D1) of at least 2-5 seconds to allow for full proton relaxation between scans.
- $^{13}\text{C}$  NMR Acquisition:
  - Switch the probe to the  $^{13}\text{C}$  nucleus frequency.
  - Use a proton-decoupled pulse program.
  - Set a wider spectral width (~0-200 ppm).
  - A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of  $^{13}\text{C}$ .
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for  $^1\text{H}$ ) as an internal standard.

## Mass Spectrometry (ESI-MS) Protocol

- Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent compatible with ESI, such as methanol or acetonitrile.
- Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.

- Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10  $\mu\text{L}/\text{min}$ ).
- Data Acquisition:
  - Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 amu).
  - Acquire data in positive ion mode to observe protonated molecules ( $[\text{M}+\text{H}]^+$ ) or other adducts.
  - Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion.
  - Ensure the resolution is high enough to clearly resolve the  $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  isotopic peaks.

## Infrared (FT-IR) Spectroscopy Protocol

- Sample Preparation (Attenuated Total Reflectance - ATR):
  - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.
  - Place a small amount of the neat liquid or solid sample directly onto the crystal.
  - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
  - Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
  - Set a resolution of 4  $\text{cm}^{-1}$ .
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

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- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) for 4-chloro-N,N-dimethylbutanamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1360136#spectroscopic-data-nmr-ir-ms-for-4-chloro-n-n-dimethylbutanamide>]

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